molecular formula C31H24N4 B292449 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole

4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole

Cat. No. B292449
M. Wt: 452.5 g/mol
InChI Key: CFQTWHLJOZICNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole, also known as DPP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. DPP is a pyrazole derivative that has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole has shown promising results as a potential anticancer agent. Studies have shown that 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In biochemistry, 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole has been used as a tool to study the structure and function of proteins. 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole has also been studied for its potential applications in the development of biosensors and other diagnostic tools.

Mechanism of Action

The mechanism of action of 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole is not fully understood. Studies have shown that 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole inhibits the activity of various enzymes, including proteasome, histone deacetylase, and topoisomerase. 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole also induces the production of reactive oxygen species, which leads to oxidative stress and cell death. The exact molecular targets of 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole are still being investigated.
Biochemical and Physiological Effects:
Studies have shown that 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole has various biochemical and physiological effects. In vitro studies have shown that 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole has also been shown to inhibit the activity of various enzymes, including proteasome, histone deacetylase, and topoisomerase. In vivo studies have shown that 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, and it has shown promising results in various fields of scientific research. However, 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole also has some limitations. Its mechanism of action is not fully understood, and its molecular targets are still being investigated. 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole also has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole. One direction is to further investigate its potential applications in the treatment of cancer and other diseases. Another direction is to study its mechanism of action and identify its molecular targets. 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole could also be used as a tool to study the structure and function of proteins, and to develop biosensors and other diagnostic tools. Further research is needed to fully understand the potential applications of 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole in scientific research.

Synthesis Methods

4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole can be synthesized using various methods, including the one-pot reaction of 4,5-diphenyl-1H-imidazole-2-carbaldehyde, 4-methylphenylhydrazine, and 1-phenyl-3-(4-tolyl)-1H-pyrazole-4-carbaldehyde in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to 4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole using a reducing agent. Other methods include the reaction of 4,5-diphenyl-1H-imidazole-2-carbaldehyde with 4-methylphenylhydrazine and 1-phenyl-3-(4-tolyl)-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent.

properties

Molecular Formula

C31H24N4

Molecular Weight

452.5 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C31H24N4/c1-22-17-19-25(20-18-22)28-27(21-35(34-28)26-15-9-4-10-16-26)31-32-29(23-11-5-2-6-12-23)30(33-31)24-13-7-3-8-14-24/h2-21H,1H3,(H,32,33)

InChI Key

CFQTWHLJOZICNW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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